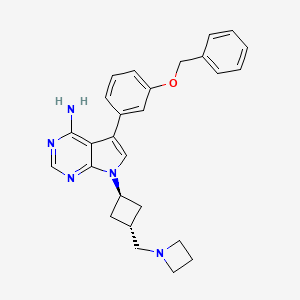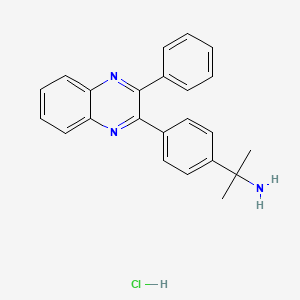
Akt-I-1,2 HCl
Übersicht
Beschreibung
Akt-I-1,2 HCl is a selective, non-ATP-competitive inhibitor of Akt1 and Akt2 . It is used as a research tool to study protein interactions . The molecular formula of this compound is C23H22ClN3 .
Molecular Structure Analysis
This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the Akt kinase . The molecular structure of this compound allows it to bind effectively to the active site of Akt1 and Akt2 .
Chemical Reactions Analysis
This compound acts as an inhibitor by binding to the active site of Akt1 and Akt2, preventing the phosphorylation of downstream substrates . This inhibition disrupts the PI3K/AKT signaling pathway, which is often upregulated in cancer cells .
Wissenschaftliche Forschungsanwendungen
Onkologieforschung
Akt-I-1,2 HCl spielt eine bedeutende Rolle in der Onkologieforschung. AKT, ein wichtiger Effektor der Phosphoinositid-3-Kinase (PI3K)-Signalkaskade, ist ein intensiv verfolgtes therapeutisches Ziel in der Onkologie {svg_1}. Eine abnorme AKT-Aktivierung ist in allen menschlichen Krebslinien weit verbreitet, was es zu einem wichtigen therapeutischen Ziel macht {svg_2}.
Arzneimittelentwicklung
This compound wird bei der Entwicklung von Medikamenten verwendet, die auf den AKT-Signalweg abzielen. Zwei verschiedene Klassen von AKT-Inhibitoren befinden sich in der klinischen Entwicklung, ATP-kompetitiv und allosterisch {svg_3}.
Verständnis der Arzneimittelresistenz
Forschungen mit this compound tragen zum Verständnis der Arzneimittelresistenz bei. Einige Mutationen können trotz hoher struktureller Konservierung über alle AKT-Isoformen hinweg zu einer Isoform-selektiven Arzneimittelresistenz führen {svg_4}.
Pharmakologische Vielfalt
Die pharmakologische Vielfalt von AKT-Inhibitoren, einschließlich this compound, bietet ein Repertoire an kontextspezifischen therapeutischen Optionen {svg_5}.
Strukturelle und chemische Erkenntnisse
This compound liefert strukturelle und chemische Erkenntnisse zur kovalent-allosterischen Inhibition der Proteinkinase Akt {svg_6}.
Zelluläre Signaltransduktion
Die Ser/Thr-Kinase Akt ist ein Master-Switch in zellulären Signaltransduktionswegen. Ihre nachgeschaltete Signalgebung beeinflusst Zellproliferation, Zellwachstum und Apoptose, was Akt zu einem prominenten Medikamenten-Ziel macht {svg_7}.
Wirkmechanismus
Zukünftige Richtungen
Akt inhibitors, including Akt-I-1,2 HCl, are being studied for their potential in cancer treatment . They show increased potency in cell lines with an activated AKT pathway, making them promising candidates for targeted cancer therapy . The combination of AKT inhibitors with other anticancer drugs, such as MEK inhibitors, is also being explored for enhanced anti-tumor effects .
Biochemische Analyse
Biochemical Properties
Akt-I-1,2 Hydrochloride interacts with the Akt isoforms, a critical effector of the phosphoinositide 3-kinase (PI3K) signaling cascade . This interaction results in the inhibition of Akt1 and Akt2, affecting various biochemical reactions.
Cellular Effects
Akt-I-1,2 Hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease the phosphorylation of several substrates downstream of Akt .
Molecular Mechanism
The molecular mechanism of action of Akt-I-1,2 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting the Akt1 and Akt2 isoforms.
Temporal Effects in Laboratory Settings
The effects of Akt-I-1,2 Hydrochloride change over time in laboratory settings. It has been observed that daily oral dosing results in sustained inhibition of Akt activity
Dosage Effects in Animal Models
The effects of Akt-I-1,2 Hydrochloride vary with different dosages in animal models . Specific details about threshold effects, toxic or adverse effects at high doses are not currently available.
Metabolic Pathways
Akt-I-1,2 Hydrochloride is involved in the PI3K/AKT signaling pathway, a critical pathway in cellular signal transduction . It interacts with various enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Akt-I-1,2 Hydrochloride is likely to be influenced by the localization of the Akt isoforms it inhibits . Specific details about any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not currently available.
Eigenschaften
IUPAC Name |
2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSKOEXUDZHMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Akt-I-1,2 interact with Akt and what are the downstream effects of this interaction?
A: Akt-I-1,2 interacts with Akt by selectively inhibiting Akt1 and Akt2 isoforms without affecting Akt3. [] This selectivity stems from its unique mechanism of action, which involves binding to a site on Akt that is only formed in the presence of the pleckstrin homology (PH) domain. [] This binding is thought to promote an inactive conformation of Akt, thereby inhibiting its kinase activity. [] As a result of Akt inhibition, Akt-I-1,2 effectively blocks the phosphorylation and activation of Akt1 and Akt2 by phosphoinositide-dependent kinase 1 (PDK1). [] Consequently, this inhibition disrupts downstream signaling pathways usually governed by Akt, leading to reduced phosphorylation of Akt substrates and promotion of tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in LNCaP prostate cancer cells. []
Q2: What is known about the structure-activity relationship (SAR) of Akt-I-1,2 and the impact of structural modifications on its activity?
A: While the exact structure of Akt-I-1,2 is not provided in the research, it is identified as “HC,I. IPA (2‑[4‑(3‑phenylquinoxalin‑2‑yl)phenyl]propan‑2‑amine hydrochloride isopropanol (1:1:1)”. [] The research highlights that the presence of the PH domain in Akt is crucial for Akt-I-1,2's inhibitory activity. [] This suggests that structural modifications affecting the interaction with the PH domain would significantly impact the compound's potency and selectivity. Furthermore, the research indicates that antibodies targeting either the Akt PH domain or hinge region hinder the inhibitory action of Akt-I-1,2. [] This observation further strengthens the importance of these structural elements for the compound's activity and emphasizes the potential of SAR studies focused on these regions to develop more potent and selective Akt inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




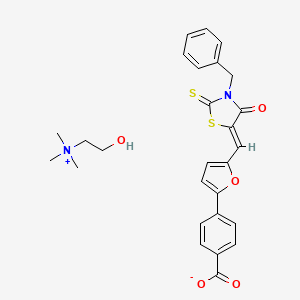
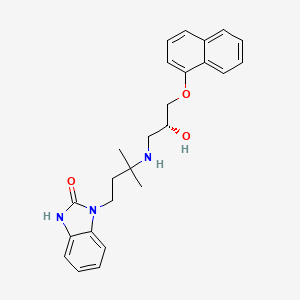
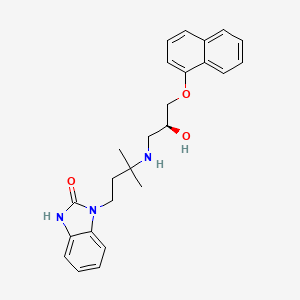
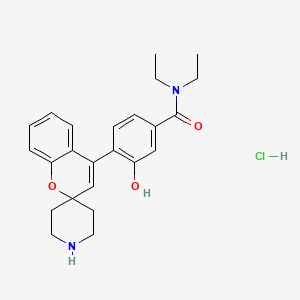




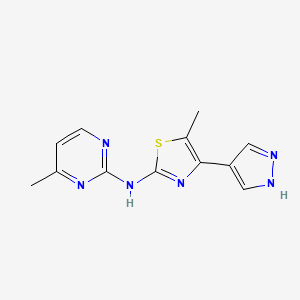
![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)
